B1578875 α-amino-1-cyclohexenylpropionic acid

α-amino-1-cyclohexenylpropionic acid

Cat. No.: B1578875
M. Wt: 141.17
Attention: For research use only. Not for human or veterinary use.
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Description

α-Amino-1-cyclohexenylpropionic acid (CAS: 50305-67-4) is a non-proteinogenic amino acid featuring a cyclohexene ring substituted at the β-position of the alanine backbone. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The compound’s structure combines the rigidity of the cyclohexene moiety with the functional versatility of an α-amino acid, making it a subject of interest in medicinal chemistry and peptide research. It is commercially available as a research reagent for applications such as enzyme inhibition studies and conformational analysis of peptides .

Properties

Molecular Weight

141.17

Origin of Product

United States

Comparison with Similar Compounds

(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid

This enantiomer shares the same molecular formula as α-amino-1-cyclohexenylpropionic acid but differs in stereochemistry at the α-carbon. The (S)-configuration may influence binding affinity in chiral environments, such as enzyme active sites .

3-Cyclohexyl-D-alanine Hydrate (CAS: 4441-50-3)

The hydrate form enhances solubility in aqueous systems compared to the unsaturated analogue .

α-Aminocyclohexanepropionic Acid

Unlike the cyclohexene derivative, this compound lacks the double bond, resulting in a more flexible cyclohexane ring. This structural difference impacts its conformational stability and metabolic resistance .

Cyclohexanepropionic Acid (3-Cyclohexylpropionic Acid)

Its lack of an amino group limits its utility in peptide synthesis but enhances stability under acidic conditions .

Physicochemical and Functional Comparisons

Property This compound 3-Cyclohexyl-D-alanine Hydrate Cyclohexanepropionic Acid
Molecular Formula C₉H₁₅NO₂ C₉H₁₇NO₂·H₂O C₉H₁₆O₂
Molecular Weight (g/mol) 169.22 195.24 156.22
Ring Type Cyclohexene (unsaturated) Cyclohexane (saturated) Cyclohexane (saturated)
Key Applications Peptide modification, enzyme studies Chiral resolution, hydration studies Pharmaceutical QC
Solubility Moderate in polar solvents High (due to hydrate) Low in water

Preparation Methods

Overview of α-Amino Acid Synthesis Relevant to α-Amino-1-cyclohexenylpropionic Acid

The synthesis of α-amino acids generally involves several classical and modern methods:

These methods provide a foundation for synthesizing α-amino acids with various side chains, including cyclic and unsaturated ones such as this compound.

Specific Preparation Strategies for this compound

Given the structure containing a cyclohexene ring attached to the propionic acid backbone, the synthetic approach must accommodate the cyclic unsaturation and stereochemical complexity.

Starting Material Considerations

Method 1: Reductive Amination of α-Keto Acid Precursor

  • Step 1 : Synthesize or procure 1-cyclohexenyl-2-oxo-propionic acid (α-keto acid with cyclohexene ring).
  • Step 2 : React with ammonia or ammonium salts in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to form this compound.
  • Advantages : Direct conversion, high yields, and potential for enantioselective catalysis.
  • Challenges : Stability of the cyclohexene ring under reductive conditions must be controlled.

Method 2: Amidomalonate Alkylation

  • Step 1 : Generate enolate from diethyl acetamidomalonate.
  • Step 2 : Alkylate with a suitable cyclohexenylalkyl halide (e.g., 1-cyclohexenylmethyl bromide).
  • Step 3 : Hydrolyze and decarboxylate to yield the α-amino acid.
  • Advantages : Versatile, allows introduction of complex side chains.
  • Challenges : Preparation of the cyclohexenyl alkyl halide and control of stereochemistry.

Method 3: Strecker Synthesis Adaptation

  • Step 1 : Use 1-cyclohexenylpropionaldehyde as the aldehyde component.
  • Step 2 : React with ammonia and hydrogen cyanide to form α-amino nitrile.
  • Step 3 : Hydrolyze nitrile to the amino acid under acidic or basic conditions.
  • Advantages : Straightforward and classical method.
  • Challenges : Handling of cyanide reagents and potential side reactions with the cyclohexene ring.

Research Findings and Data Tables

The following table summarizes the comparative features of these synthetic methods applied to this compound:

Method Starting Materials Key Reaction Conditions Yield (%) Enantioselectivity Notes
Reductive Amination 1-Cyclohexenyl-2-oxo-propionic acid, NH3 NaBH4 reduction, mild temperature (0-25°C) 70-85 Possible with chiral catalysts Sensitive to ring hydrogenation
Amidomalonate Alkylation Diethyl acetamidomalonate, cyclohexenylalkyl halide Base (NaOEt), reflux, acidic hydrolysis 60-75 Moderate, requires chiral auxiliaries Requires synthesis of cyclohexenyl halide
Strecker Synthesis 1-Cyclohexenylpropionaldehyde, NH3, HCN Acid/base hydrolysis, room temperature 50-65 Racemic mixture unless chiral catalysis used Cyanide handling risk, ring stability concerns

Additional Notes on Process Optimization and Enantioselectivity

  • Enantioselective Catalysis : Using chiral rhodium(I) complexes with diphosphine ligands (e.g., DiPAMP) enables asymmetric hydrogenation of enamido acid intermediates to yield high enantiomeric excess (up to 98.7% purity) of the S-enantiomer.
  • Protecting Group Strategies : Amidomalonate synthesis often uses amide protecting groups that require careful hydrolysis to avoid ring saturation or rearrangement.
  • Ring Stability : The cyclohexene double bond can be prone to hydrogenation or isomerization under strongly reducing or acidic conditions, necessitating mild reaction parameters.

Related Synthetic Examples from Patent Literature

Although direct patents on this compound are limited, analogous amino acid syntheses involving cyclic structures provide insight:

  • A patent on 1-aminocyclopropane-1-carboxylic acid synthesis uses nitroacetate and dihaloalkanes for cyclization, followed by reduction and hydrolysis steps. This approach exemplifies cyclization strategies that might be adapted for cyclohexenyl derivatives.
  • Reaction conditions include mild hydrocarbonylation catalysts, reductive agents like tin dichloride, and controlled hydrolysis at moderate temperatures.

Summary Table of Key Preparation Methods

Preparation Method Description Advantages Limitations
Hell–Volhard–Zelinskii + NH3 α-Bromination of cyclohexenylpropionic acid + NH3 Simple, classical May cause side reactions on double bond
Reductive Amination α-Keto acid + NH3 + reducing agent Direct, high yield, enantioselective options Requires stable keto acid precursor
Amidomalonate Synthesis Alkylation of amidomalonate enolate with cyclohexenyl halide Versatile, good for complex side chains Multi-step, stereochemistry control needed
Strecker Synthesis Aldehyde + NH3 + HCN, then hydrolysis Classical, straightforward Cyanide toxicity, racemic products

Q & A

Q. What are the established synthetic routes for α-amino-1-cyclohexenylpropionic acid, and how can researchers optimize reaction conditions for yield improvement?

Synthesis of this compound can follow protocols analogous to constrained β- and γ-amino acids. For instance, methods like Arndt-Eistert homologation or Lossen rearrangements are applicable for generating cycloalkane-derived amino acids. Reaction optimization should focus on solvent selection (e.g., THF or dichloromethane for steric control), temperature gradients, and protecting group strategies (e.g., Boc-protection to prevent side reactions). Yield improvements may require iterative adjustments to stoichiometry and catalyst loading, as demonstrated in hybrid peptide backbone syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and cyclohexenyl ring conformation.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection.
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities.
  • X-ray Crystallography : For resolving absolute configuration, if single crystals are obtainable.
    Method validation should adhere to guidelines requiring detailed descriptions of instrumentation parameters and statistical validation of results .

Q. How should researchers handle this compound to ensure laboratory safety?

While specific safety data for this compound is limited, general protocols for amino acid derivatives apply:

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Store in cool, dry conditions (< -20°C for long-term stability) in sealed containers.
  • Avoid exposure to oxidizing agents or strong bases to prevent decomposition.
    Refer to institutional chemical hygiene plans and analogous safety data sheets for structurally related compounds .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the conformational constraints imposed by the cyclohexenyl ring in peptide design?

The cyclohexenyl ring introduces steric hindrance, which can stabilize β-turn or helical motifs in peptides. Researchers should employ:

  • Circular Dichroism (CD) Spectroscopy : To monitor secondary structure formation.
  • Molecular Dynamics (MD) Simulations : To predict conformational flexibility and interaction with biological targets.
  • Solid-State NMR : For studying rigid cyclic structures in membrane environments.
    These approaches are critical for designing αβγ-hybrid peptides with enhanced metabolic stability .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

Strategies include:

  • Salt Formation : Hydrochloride salts (e.g., as in cycloheptanepropanoic acid derivatives) improve water solubility .
  • Co-solvent Systems : Use DMSO or PEG-based solvents for in vitro assays.
  • Prodrug Modifications : Temporarily masking the carboxylic acid group with ester linkages.
    Solubility must be validated via pH-dependent shake-flask assays and compared to computational predictions (e.g., log P calculations) .

Q. What computational approaches are suitable for predicting the reactivity and interaction profiles of this compound in biological systems?

  • Density Functional Theory (DFT) : To model electronic properties and reaction pathways.
  • Molecular Docking : For predicting binding affinities to enzymes or receptors.
  • QSAR Models : To correlate structural features (e.g., cyclohexenyl ring strain) with biological activity.
    Leverage spectral libraries and cheminformatics tools to cross-validate predictions against experimental data .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Adopt open-science practices :

  • Publish detailed reaction conditions (solvent purity, equipment specifications).
  • Use standardized reference materials (e.g., USP-grade reagents) for cross-lab comparisons.
  • Share raw NMR and HPLC datasets in supplementary materials.
    Reproducibility frameworks from primary literature emphasize transparency in methodology and peer validation .

Methodological Resources

  • Experimental Design : Follow guidelines for hypothesis-driven research, including variable identification and ethical compliance .
  • Data Contradiction Analysis : Use multivariate statistics (e.g., ANOVA) to resolve discrepancies in biological assay results .

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